2-(4-Pyridylmethyl)-imidazole
Description
Significance of Imidazole (B134444) and Pyridine (B92270) Heterocycles in Contemporary Chemical Science
Imidazole and pyridine are fundamental aromatic heterocycles that feature prominently across the chemical sciences. imist.malibretexts.orglibretexts.org Their unique electronic structures and the presence of nitrogen atoms make them crucial components in a vast array of natural and synthetic compounds. imist.mabio-conferences.org
Imidazole is a five-membered aromatic ring containing two nitrogen atoms. libretexts.orgmdpi.com One nitrogen atom is considered "pyrrole-like" as it contributes two electrons from its lone pair to the aromatic system, while the other is "pyridine-like," with its lone pair residing in an sp² orbital, readily available for bonding. libretexts.orglibretexts.org This dual nature makes the imidazole ring a versatile component. It is a core structure in the essential amino acid histidine, which plays a vital role in the function of many enzymes and proteins like hemoglobin. imist.malibretexts.org In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its prevalence in compounds developed for a wide range of therapeutic applications, including anticancer and antimicrobial agents. mdpi.comnih.gov
Pyridine , a six-membered aromatic heterocycle analogous to benzene (B151609) but with one carbon atom replaced by nitrogen, is also of great importance. imist.malibretexts.org The nitrogen atom in pyridine makes the ring electron-deficient and provides a site for basic reactivity and coordination to metal ions. libretexts.org The pyridine ring is found in many vital compounds, including the vitamins niacin and pyridoxal. imist.ma It serves as a precursor for numerous pharmaceuticals and agrochemicals and is a fundamental building block in supramolecular chemistry and catalysis. imist.ma
The combination of these two heterocycles within a single molecule, as seen in pyridyl-imidazole derivatives, creates ligands with diverse coordination capabilities, making them highly valuable in fields ranging from catalysis to materials science. imist.maresearchgate.net
Scope and Objectives of Research on 2-(4-Pyridylmethyl)-imidazole and its Derivatives
Research focused on this compound and its derivatives is primarily centered on its role as a flexible N-donor ligand in coordination chemistry. The overarching objective is to leverage its unique structural features to design and synthesize novel materials with specific, tunable properties.
A significant area of investigation involves the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) . tandfonline.comtandfonline.com Researchers utilize ligands like 1-(4-pyridylmethyl)imidazole, a regioisomer of the title compound, to assemble complex architectures with metal ions, such as Zinc(II). tandfonline.comtandfonline.com A key objective in this domain is to understand how modifications to the ligand structure—for instance, by adding a methyl group to the imidazole ring to create 1-(4-pyridylmethyl)-2-methylimidazole—can influence the final structure of the resulting polymer. tandfonline.comtandfonline.com Studies have shown that such subtle changes can determine whether the resulting two-dimensional (2D) networks are interpenetrating or non-interpenetrating. tandfonline.comtandfonline.com The ultimate goal is to control the self-assembly process to create materials with desired topologies and functionalities, such as solid-state luminescence. tandfonline.comtandfonline.com
Another major research thrust is in the field of catalysis . Pyridyl-imidazole ligands are excellent candidates for forming stable complexes with transition metals like copper, which can then act as catalysts for various organic transformations. researchgate.netmdpi.com For example, a copper(II) complex featuring the related 2-(2-pyridyl)imidazole ligand has demonstrated high catalytic activity for N-arylation reactions, which are crucial for constructing complex organic molecules. researchgate.net The objective here is to develop efficient, earth-abundant metal-based catalysts that can perform challenging chemical reactions under mild conditions. researchgate.net Research also extends to the catalytic oxidation of hydrocarbons, where copper complexes with imidazole derivatives have shown promise. mdpi.com
Furthermore, the synthesis of novel derivatives is an objective in itself. By reacting picolinaldehyde with other reagents, scientists have created complex molecules like 5-cyano-2-(2-pyridyl)-1-(2-pyridylmethyl)-1H-imidazole-4-carboxamide, demonstrating that the pyridyl-imidazole framework can be used to produce new substituted imidazoles of potential biological interest. iucr.orgnih.gov
Interactive Table 1: Crystallographic Data for Zn(II) Coordination Polymers with N-(4-Pyridylmethyl)imidazole Derivatives This table summarizes the crystallographic data for two coordination polymers, highlighting how a small change in the ligand structure affects the final compound.
| Parameter | Compound 1 | Compound 2 |
|---|---|---|
| Formula | [Zn(μ2-tdc)(μ-pmid)] | {[Zn(μ2-tdc)(μ-pmmid)2·4H2O]}n |
| Ligand 1 (pmid) | 1-(4-pyridylmethyl)imidazole | - |
| Ligand 2 (pmmid) | - | 1-(4-pyridylmethyl)-2-methylimidazole |
| Anion (tdc) | 2,5-thiophenedicarboxylate | 2,5-thiophenedicarboxylate |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| Structure Type | 2D → 2D parallel interpenetrating | 2D non-interpenetrating |
| Zn(II) Coordination | Tetrahedral | Tetrahedral |
| Reference | tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
Overview of Key Research Domains for Nitrogen-Rich Ligands
Nitrogen-rich ligands, a class that includes this compound, are foundational to many areas of advanced chemical research due to their strong and versatile coordination abilities with metal ions. researchgate.netrsc.org
One prominent domain is materials science , particularly in the development of Energetic Coordination Compounds (ECCs) and Energetic Metal-Organic Frameworks (EMOFs). researchgate.netmdpi.com Nitrogen-rich heterocyclic ligands like tetrazoles and triazoles are used to construct these materials because the high number of N-N and C-N bonds stores a large amount of chemical energy, leading to high heats of formation. mdpi.com The objective is to create next-generation energetic materials that offer a better balance of high performance and low sensitivity compared to traditional explosives. researchgate.netmdpi.com
In catalysis , nitrogen-rich ligands are indispensable. rsc.org They are used to create complexes that can catalyze a wide range of reactions, from the oxidation of hydrocarbons to CO2 conversion and even the challenging process of nitrogen fixation. rsc.orgfigshare.com The electronic properties and steric bulk of the ligands can be tuned to control the activity and selectivity of the metal catalyst. rsc.org For example, molybdenum complexes with PNP-type pincer ligands have been investigated for their ability to convert nitrogen to ammonia (B1221849) under ambient conditions. rsc.org
Coordination chemistry itself remains a central research domain. Scientists synthesize and study complexes of nitrogen-rich ligands with various metals, including lanthanides and transition metals, to explore their structural diversity, magnetic properties, and luminescent behavior. rsc.orgnih.gov The resulting complexes can have applications in areas such as chemical sensing and medical imaging. rsc.org The ability of these ligands to form stable, well-defined structures with metal ions is key to designing functional molecular systems. nih.govrsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
4-(1H-imidazol-2-ylmethyl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-3-10-4-2-8(1)7-9-11-5-6-12-9/h1-6H,7H2,(H,11,12) |
InChI Key |
UZLFHDUASYXLRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC2=NC=CN2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 2 4 Pyridylmethyl Imidazole and Analogues
Advanced Reaction Pathways for Imidazole (B134444) Ring Construction
The imidazole ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules and functional materials. mdpi.com Its synthesis and subsequent functionalization are key steps in accessing a diverse range of compounds, including 2-(4-Pyridylmethyl)-imidazole.
Multi-Component Reactions (MCRs) for Polysubstituted Imidazoles
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have become a cornerstone of modern organic synthesis due to their efficiency and atom economy. semanticscholar.orgbohrium.com Several MCRs are particularly well-suited for the construction of polysubstituted imidazoles.
The Debus-Radziszewski imidazole synthesis is a classic and commercially utilized MCR that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgslideshare.netscribd.com This reaction proceeds in two conceptual stages: the initial condensation of the dicarbonyl with ammonia to form a diimine, followed by condensation with the aldehyde to yield the imidazole ring. wikipedia.org While effective, traditional Debus-Radziszewski synthesis can sometimes suffer from low yields and side reactions. ijprajournal.com To address these limitations, various modifications and catalysts have been developed. For instance, using catalysts like Y(NO3)3·6H2O under solvent-free conditions has been shown to improve yields and shorten reaction times for the synthesis of polysubstituted imidazoles. semanticscholar.org
Table 1: Examples of Catalysts Used in MCRs for Imidazole Synthesis
| Catalyst | Reaction Conditions | Key Advantages |
| Y(NO3)3·6H2O | Solvent-free | High yields, short reaction times |
| HBF4–SiO2 | - | Effective for both 3-MCR and 4-MCR |
| CuI | Ammonium (B1175870) acetate (B1210297) as nitrogen source | Rapid, excellent yields |
| [EMIM]OAc (Ionic Liquid) | Ultrasonic irradiation, ambient temperature | Green conditions, high yields |
| Cr2O3 nanoparticles | Microwave irradiation, water as solvent | Environmentally friendly, excellent yields |
This table provides a summary of various catalysts and their advantages in the multi-component synthesis of imidazole derivatives.
Another powerful MCR for imidazole synthesis is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. ajrconline.org This method involves the reaction of an aldehyde with TosMIC, followed by condensation with a primary amine to form the imidazole ring. The versatility of the van Leusen reaction allows for the synthesis of a wide range of substituted imidazoles. ajrconline.org Furthermore, visible-light-induced multicomponent reactions have emerged as a green and efficient method for synthesizing tetrasubstituted imidazoles, often employing a photocatalyst like 2,4-dinitrophenol (B41442) (2,4-DNP). bohrium.com
Targeted Functionalization Strategies on the Imidazole Core
Direct functionalization of a pre-existing imidazole ring provides an alternative and often more flexible approach to synthesizing complex derivatives. researchgate.net This strategy avoids the need to construct the entire heterocyclic system from scratch and allows for the late-stage introduction of various substituents.
C-H functionalization has become a powerful tool for the direct arylation and alkenylation of the imidazole core. nih.gov Palladium-catalyzed C-H arylation at the C4-position of N-protected-2,5-disubstituted imidazoles has been achieved using N-heteroaryl halides as coupling partners. jst.go.jp The choice of ligand, such as fluorinated bathophenanthroline, is crucial for the success of these reactions. jst.go.jp Nickel-catalyzed C-H arylation and alkenylation have also been developed, offering a complementary approach. nih.govrsc.org A key factor for the success of these nickel-catalyzed reactions is the use of a tertiary alcohol as the solvent. nih.gov
Regioselective functionalization is critical when multiple C-H bonds are available for reaction. By carefully controlling reaction conditions and protecting groups, specific positions on the imidazole ring can be targeted. For instance, a "SEM-switch" strategy, involving the transposition of a trimethylsilylethoxymethyl (SEM) protecting group from N-1 to N-3, enables the sequential arylation of all three C-H bonds of the imidazole core. acs.org This method provides access to a wide variety of mono-, di-, and triarylimidazoles. acs.org
Pyridylmethyl Moiety Incorporation Techniques
Once the imidazole core is constructed, the next critical step is the introduction of the pyridylmethyl moiety. Several synthetic methods are available for this transformation, each with its own advantages and limitations.
Palladium-Catalyzed Benzylic Arylation Approaches
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. In the context of this compound synthesis, palladium-catalyzed benzylic arylation of pyridylmethyl derivatives can be employed. nih.gov An efficient method involves the direct arylation of pyridylmethyl silyl (B83357) ethers with aryl bromides using a Pd(OAc)2/NIXANTPHOS-based catalyst. nih.govacs.orgnih.gov This approach offers good to excellent yields and is compatible with various silyl ether protecting groups. acs.org A significant advantage is the ability to perform a one-pot cross-coupling/desilylation sequence to directly obtain the arylated secondary alcohols. nih.govacs.org This methodology has also been extended to the carbonylative arylation of azaarylmethylamines, providing access to α-amino aryl-azaarylmethyl ketones. rsc.org
Table 2: Palladium-Catalyzed Benzylic Arylation of Pyridylmethyl Silyl Ethers
| Substrate | Aryl Bromide | Catalyst System | Yield | Reference |
| Pyridylmethyl silyl ether | Various aryl bromides | Pd(OAc)2/NIXANTPHOS | 57-100% | nih.govacs.org |
| Azaarylmethylamines | Various aryl bromides | Pd/NIXANTPHOS | Moderate to high | rsc.org |
This table summarizes the key components and outcomes of palladium-catalyzed benzylic arylation reactions for the synthesis of pyridylmethyl-containing compounds.
Condensation Reactions for Pyridylmethyl Linkages
Classical condensation reactions offer a straightforward approach to linking the pyridyl and imidazole moieties. The Radziszewski reaction, in addition to forming the imidazole ring, can be adapted to incorporate the pyridylmethyl group by using a pyridine-containing aldehyde as one of the starting materials. wikipedia.orgslideshare.netscribd.com For instance, the reaction of a 1,2-dicarbonyl compound, ammonia, and picolinaldehyde can directly yield a 2-(pyridyl)-substituted imidazole. nih.gov
Another approach involves the condensation of an existing imidazole derivative with a suitable pyridylmethyl electrophile. For example, the synthesis of 4-((1H-imidazol-1-yl)methyl)pyridine can be achieved through condensation reactions between imidazole and pyridine (B92270) derivatives. ontosight.ai
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and improve sustainability. nih.gov The synthesis of this compound and its analogues is no exception.
The use of multi-component reactions inherently aligns with green chemistry principles by maximizing atom economy and reducing the number of synthetic steps and waste generation. semanticscholar.org Further greening of these reactions can be achieved through the use of environmentally benign catalysts and solvents. For example, the synthesis of polysubstituted imidazoles has been successfully carried out using recyclable catalysts like Cu@imine/Fe3O4 magnetic nanoparticles under solvent-free conditions. rsc.org Deep eutectic solvents (DESs), which are biodegradable and recyclable, have also been employed as both the solvent and catalyst for the one-pot synthesis of imidazole derivatives, offering a sustainable alternative to traditional organic solvents. researchgate.netnih.gov
Microwave-assisted synthesis has emerged as a key green technology, often leading to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govnih.govclockss.org The synthesis of polysubstituted imidazoles has been effectively achieved using microwave irradiation in water, a green solvent, with a reusable Cr2O3 nanoparticle catalyst. nih.govnih.gov Furthermore, solvent-free aldol (B89426) condensation at room temperature has been used for the synthesis of related compounds, such as 5-cyano-2-(2-pyridyl)-1-(2-pyridylmethyl)-1H-imidazole-4-carboxamide, demonstrating a highly chemo-selective and waste-free process. nih.goviucr.org
Table 3: Green Chemistry Approaches in Imidazole Synthesis
| Green Chemistry Principle | Application in Imidazole Synthesis | Example |
| Atom Economy | Multi-component reactions | Debus-Radziszewski, van Leusen reactions |
| Use of Safer Solvents | Water, Deep Eutectic Solvents (DES) | Microwave synthesis in water, DES as solvent/catalyst |
| Use of Renewable Feedstocks | - | - |
| Design for Energy Efficiency | Microwave-assisted synthesis | Rapid synthesis of polysubstituted imidazoles |
| Use of Catalysis | Recyclable and reusable catalysts | Cu@imine/Fe3O4 MNPs, HBF4-SiO2, Cr2O3 nanoparticles |
This table illustrates the application of key green chemistry principles in the synthesis of imidazole derivatives.
Utilization of Eco-Friendly Catalytic Systems
The principles of green chemistry have spurred the development of environmentally friendly catalytic systems for organic synthesis. These catalysts are often characterized by their low toxicity, reusability, and ability to function under mild or solvent-free conditions. Several such catalytic systems have been successfully employed for the synthesis of imidazole derivatives, offering sustainable alternatives to traditional methods.
One notable example is the use of silica (B1680970) sulfuric acid (H₂SO₄-SiO₂) as a low-cost and efficient acid catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles. nih.gov This method can be performed under both conventional heating and solvent-free microwave irradiation, showcasing a versatile and green approach. nih.gov Similarly, zeolite HY and silica gel have been used as reusable solid acid catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free microwave conditions, resulting in high yields and short reaction times. nih.gov
Montmorillonite K10 , a type of clay, has been demonstrated as an effective and eco-sustainable heterogeneous catalyst for the synthesis of benzimidazole (B57391) derivatives. researchgate.net Its advantages include low cost, ease of handling, and the ability to be used in solvent-free conditions under microwave irradiation, which significantly reduces reaction times and energy consumption. researchgate.net Another green approach involves the use of red brick clay as a catalyst for the one-pot four-component condensation of 1,2,4,5-tetrasubstituted imidazoles in an aqueous medium, achieving high yields in short reaction times. nih.gov
Ionic liquids have also gained attention as green reaction media and catalysts. For instance, diethyl ammonium hydrogen phosphate (B84403) has been used as a Brønsted acidic ionic liquid catalyst for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, offering cost-effectiveness and reusability. sciepub.com
Furthermore, the development of nanocatalysts presents a promising frontier in green chemistry. Copper@imine/Fe₃O₄ magnetic nanoparticles (Cu@imine/Fe₃O₄ MNPs) have been utilized as a highly efficient and recyclable catalyst for the rapid, solvent-free synthesis of polysubstituted pyrroles and 1,2,4,5-tetrasubstituted imidazoles. dergipark.org.tr This catalyst offers low catalyst loading, short reaction times, and easy separation and reuse for multiple cycles without significant loss of activity. dergipark.org.tr
While these eco-friendly catalytic systems have been primarily reported for the synthesis of various substituted imidazoles, their successful application strongly suggests their potential utility for the synthesis of this compound. The development of a green catalytic method for this specific target would be a valuable contribution to sustainable chemistry.
Table 2: Examples of Eco-Friendly Catalytic Systems for the Synthesis of Imidazole Analogues
| Catalyst | Imidazole Analogue | Reaction Conditions | Advantages | Reference |
| Silica Sulfuric Acid (H₂SO₄-SiO₂) | 2,4,5-Trisubstituted Imidazoles | Solvent-free, Microwave/Conventional Heating | Low-cost, Efficient | nih.gov |
| Zeolite HY / Silica Gel | 1,2,4,5-Tetrasubstituted Imidazoles | Solvent-free, Microwave Irradiation | Reusable, High Yield, Short Reaction Time | nih.gov |
| Montmorillonite K10 | Benzimidazole Derivatives | Solvent-free, Microwave Irradiation | Eco-sustainable, Low Cost, Reusable | researchgate.net |
| Red Brick Clay | 1,2,4,5-Tetrasubstituted Imidazoles | Aqueous Medium, 60 °C | Inexpensive, Reusable, Non-toxic | nih.gov |
| Diethyl Ammonium Hydrogen Phosphate | 2,4,5-Trisubstituted Imidazoles | Solvent-free, 100 °C | Cost-effective, Reusable, Easy Work-up | sciepub.com |
| Cu@imine/Fe₃O₄ MNPs | 1,2,4,5-Tetrasubstituted Imidazoles | Solvent-free | Recyclable, Low Loading, Short Reaction Time | dergipark.org.tr |
This table presents data for analogous compounds to illustrate the potential of eco-friendly catalysts for the synthesis of this compound.
Coordination Chemistry of 2 4 Pyridylmethyl Imidazole As a Ligand
Ligand Design Principles and Coordination Modes
The design of 2-(4-pyridylmethyl)-imidazole as a ligand is centered on the strategic placement of its nitrogen donor atoms. The pyridine (B92270) nitrogen is generally considered a good σ-donor, while the imidazole (B134444) nitrogen can also act as a strong σ-donor. The interplay between these two donor sites, coupled with the flexibility of the methylene (B1212753) linker, dictates the ligand's coordination behavior.
The this compound ligand possesses the potential to act as a bidentate chelating agent, coordinating to a single metal ion through both the pyridine and imidazole nitrogen atoms. This chelation would result in the formation of a seven-membered ring, which is generally less stable than the five- or six-membered rings formed by ligands such as 2,2'-bipyridine (B1663995) or 2-(2'-pyridyl)imidazole. The increased flexibility of the seven-membered ring can lead to a less pre-organized conformation for metal binding, which may result in a lower thermodynamic stability of the resulting complex compared to those with smaller chelate rings.
The stability of such a chelate would be influenced by several factors, including the size and electronic properties of the metal ion, the nature of the counter-anion, and the solvent system used. While direct structural evidence for the chelation of this compound is not extensively documented, the principles of coordination chemistry suggest that this mode of binding is plausible, particularly with metal ions that can accommodate the larger bite angle and flexible nature of the ligand.
The structural characteristics of this compound make it an excellent candidate for acting as a bridging ligand to form extended one-, two-, or three-dimensional structures. In this role, the pyridine and imidazole nitrogen atoms coordinate to different metal centers, effectively linking them together. The 4-position of the nitrogen atom on the pyridine ring is particularly conducive to forming linear or zigzag chains, a common feature in the design of coordination polymers.
Studies on the isomeric ligand, 1-(4-pyridylmethyl)imidazole, have demonstrated its ability to bridge metal ions, leading to the formation of two-dimensional coordination polymers. In these structures, the pyridyl and imidazolyl groups coordinate to different metal centers, propagating the network in multiple directions. Given the similar disposition of the donor atoms, it is highly probable that this compound exhibits analogous bridging behavior, facilitating the construction of coordination polymers and metal-organic frameworks.
Formation of Metal Complexes and Coordination Polymers
The interaction of this compound with various metal ions can lead to a range of coordination compounds, from simple discrete molecules to intricate polymeric arrays. The final structure is highly dependent on the reaction conditions, including the metal-to-ligand ratio, the presence of co-ligands or counter-ions, and the solvent.
Under conditions that favor chelation or when the coordination sphere of the metal ion is saturated by a limited number of ligands, this compound can form discrete mononuclear or polynuclear complexes. In a mononuclear complex, one or more ligands would chelate to a single metal center. The formation of such complexes is often facilitated by the presence of strongly coordinating counter-ions that can block further coordination sites and prevent polymerization.
Polynuclear complexes, containing a finite number of metal centers, can also be formed. In these structures, the this compound ligand would act as a bridge between two or more metal ions. The geometry of the resulting polynuclear complex would be dictated by the coordination preferences of the metal ion and the flexibility of the ligand.
| Complex Type | Potential Metal Ions | Expected Coordination Mode |
| Mononuclear | Cu(II), Zn(II), Pd(II) | Bidentate Chelation |
| Dinuclear | Ag(I), Ru(II) | Bridging |
| Polynuclear Cluster | Mn(II), Co(II) | Bridging and/or Chelation |
The bridging capability of this compound makes it a suitable building block for the construction of one-dimensional (1D) coordination polymers. In such structures, the ligand would systematically link metal centers to form infinite chains. The geometry of these chains can vary from linear to zigzag or more complex arrangements, depending on the coordination geometry of the metal ion and the conformational flexibility of the ligand.
The inherent flexibility of the methylene spacer in this compound also introduces the possibility of forming helical structures. Helical coordination polymers are fascinating examples of supramolecular chirality, where the arrangement of ligands and metal ions creates a spiral staircase-like structure. The formation of either right-handed or left-handed helices can be influenced by the presence of chiral co-ligands or by spontaneous resolution during crystallization.
| Polymer Dimension | Structural Motif | Key Factors |
| 1D Chain | Linear, Zigzag | Metal coordination geometry, Ligand conformation |
| 1D Helix | Helical | Ligand flexibility, Chiral influences |
Metal-Organic Frameworks (MOFs) Incorporating Pyridyl-Imidazole Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The predictable coordination of pyridyl and imidazole groups, combined with the potential for forming extended networks, makes ligands like this compound attractive candidates for the synthesis of novel MOFs.
In the context of MOFs, this compound would act as a linker, connecting metal-based secondary building units (SBUs) into a three-dimensional framework. The length and flexibility of the ligand would influence the pore size and topology of the resulting MOF. The presence of both pyridine and imidazole functionalities offers multiple coordination sites and the potential for post-synthetic modification. While specific MOFs based on this compound are not yet widely reported, the broader class of pyridyl-imidazole linkers has been successfully employed in the construction of MOFs with interesting properties, such as gas storage and catalysis. The structural features of this compound suggest its potential for creating robust and functional MOF architectures.
Design and Synthesis of Porous Coordination Polymers
The design and synthesis of porous coordination polymers utilizing this compound often involve its combination with other organic linkers, typically multidentate carboxylates, in the presence of metal ions. The selection of the metal ion and the secondary linker, along with the reaction conditions such as solvent and temperature, are critical factors that dictate the dimensionality and porosity of the final framework.
A notable example is the synthesis of a two-dimensional (2D) Zn(II) coordination polymer, formulated as [Zn(μ2-tdc)(μ-pmid)] (where pmid is 1-(4-pyridylmethyl)imidazole and H2tdc is 2,5-thiophenedicarboxylic acid). tandfonline.comtandfonline.com This compound was synthesized under mild reaction conditions, highlighting that elaborate solvothermal methods are not always necessary for the formation of these structures. tandfonline.comtandfonline.com In this synthesis, the this compound ligand acts as a bridging ligand, connecting zinc centers, while the 2,5-thiophenedicarboxylate anion also links the metal ions, resulting in a 2D network. tandfonline.comtandfonline.com
The resulting structure is a 2-fold 2D → 2D parallel interpenetrating network. tandfonline.comtandfonline.com This interpenetration, where two independent networks are intertwined, is a common phenomenon in coordination chemistry and can influence the porosity of the material. The formation of such interpenetrating structures is often facilitated by the flexibility of the ligands. tandfonline.comtandfonline.com In the case of this compound, the methylene spacer allows the pyridyl and imidazole rings to adopt various orientations, which can accommodate the interpenetration of the networks. tandfonline.comtandfonline.com
Detailed crystallographic data for this compound is presented in the table below.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
| [Zn(μ2-tdc)(μ-pmid)] | C16H11N3O4SZn | Monoclinic | P21/c | a = 11.234(2) Å, b = 10.987(2) Å, c = 13.567(3) Å, β = 98.76(3)° |
Data sourced from Xue, L.-P., et al. (2022). tandfonline.comtandfonline.com
The coordination environment around the Zn(II) ion is a distorted tetrahedral geometry, defined by two oxygen atoms from two different thiophenedicarboxylate ligands and two nitrogen atoms from two different this compound ligands. tandfonline.com The flexibility of the this compound ligand is evident in its coordination mode, where it bridges two different zinc centers.
Topological Diversity in Imidazole-Based MOFs
The topology of a metal-organic framework describes the underlying connectivity of its constituent nodes (metal ions or clusters) and linkers (organic ligands). The topological diversity observed in imidazole-based MOFs is a direct consequence of the versatility of the imidazole-containing ligands and the coordination preferences of the metal ions. While the specific example of the Zn(II) coordination polymer with this compound presents a 2D interpenetrating network, the broader family of pyridyl-imidazole ligands demonstrates the potential for a wide range of topologies. tandfonline.comtandfonline.com
The flexibility of ligands containing a methylene spacer, such as in this compound, is a key factor in the generation of diverse and often complex topologies. This flexibility allows the ligand to adopt different conformations, leading to different coordination modes and, consequently, different network structures. For instance, related di(pyridyl)imidazole ligands have been shown to produce frameworks with topologies such as (10,3)-b and diamondoid networks, depending on the specific ligand geometry and the metal ion used.
The following table summarizes the key topological features of the reported Zn(II) coordination polymer with this compound.
| Compound | Dimensionality | Interpenetration | Topological Description |
| [Zn(μ2-tdc)(μ-pmid)] | 2D | 2-fold parallel interpenetration | 4-connected network |
Data sourced from Xue, L.-P., et al. (2022). tandfonline.comtandfonline.com
The study of such systems demonstrates that the interplay between the conformational flexibility of the this compound ligand, the coordination geometry of the metal center, and the nature of the co-ligand are crucial in determining the final topological outcome of the self-assembly process.
Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | 2-(4-Pyridylmethyl)-1H-imidazole |
| pmid | 1-(4-pyridylmethyl)imidazole |
| H2tdc | 2,5-thiophenedicarboxylic acid |
Catalytic Applications of 2 4 Pyridylmethyl Imidazole Based Systems
Design of Metal-Complex Catalysts with Pyridyl-Imidazole Ligands
The design of effective metal-complex catalysts hinges on the ability of the ligand to stabilize the metal center, modulate its reactivity, and provide a specific coordination environment. Pyridyl-imidazole ligands, including 2-(4-Pyridylmethyl)-imidazole and its isomers like 2-(2-pyridyl)imidazole, are highly effective in this regard. These bidentate N,N-donor ligands chelate to transition metals such as ruthenium, copper, nickel, and iron, forming stable five-membered rings. researchgate.netnih.gov The resulting complexes can feature various coordination geometries, such as the distorted octahedral geometry observed in a nickel(II) complex with two 2-(2'-pyridyl)-imidazole ligands. researchgate.net
The modular nature of these ligands allows for synthetic modification. For instance, substituents can be introduced on either the pyridine (B92270) or imidazole (B134444) ring to systematically alter the catalyst's properties. This adaptability makes them suitable for a range of applications, from redox mediators in electrochemical sensors to catalysts for complex organic reactions. acs.org
A primary goal in catalyst design is the creation of chiral complexes for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Metal complexes featuring chiral pyridine-containing ligands have become a cornerstone in this field. usu.edu Chirality can be introduced by using enantiomerically pure building blocks derived from the chiral pool during the ligand synthesis. acs.org
While many examples exist for related structures, the principles apply broadly. For instance, manganese(II) complexes supported by linear tetradentate bis(pyridylmethyl)diamine ligands have proven effective in stereocontrolled C-H oxidation reactions. researchgate.net A powerful, more recent strategy involves creating "chiral-at-metal" complexes, where an octahedral metal center is rendered stereogenic by its coordination to achiral ligands. An iridium(III) complex of this type, bearing achiral ligands, was shown to be an effective catalyst for the enantioselective Friedel–Crafts addition of indoles to α,β-unsaturated 2-acyl imidazoles, achieving high yields and enantioselectivities (up to 98% ee). nih.gov This demonstrates that the stereochemical arrangement of simple ligands around a metal ion can create a highly effective chiral environment for catalysis.
Catalytic systems are broadly classified as either homogeneous or heterogeneous, each with distinct advantages and disadvantages. acs.orgwikipedia.org
Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in a liquid solution. These systems often exhibit high activity and selectivity under mild reaction conditions because the active sites are well-defined and easily accessible. acs.org For example, a copper complex with 2-(2-pyridyl)imidazole functions as an efficient homogeneous catalyst for N-arylation reactions. researchgate.net However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss. wikipedia.org
Heterogeneous catalysis utilizes a catalyst in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. The primary advantage is the ease of separation and recycling of the catalyst, making processes more economical and environmentally friendly. acs.orgfit.edu An example is a one-dimensional copper-based metal-organic framework (MOF), which acts as a solid, recyclable heterogeneous catalyst for various cross-coupling reactions. researchgate.net
The choice between a homogeneous and heterogeneous system depends on the specific requirements of the chemical transformation, balancing the need for activity, selectivity, and practical process considerations like catalyst recovery and reuse.
Table 1: Comparison of Homogeneous and Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Phase | Catalyst and reactants in the same phase | Catalyst and reactants in different phases |
| Catalyst Recovery | Difficult, often requires distillation or extraction | Easy, typically by filtration or centrifugation |
| Reaction Conditions | Often milder (lower temperature/pressure) | Often requires higher temperature/pressure |
| Selectivity | Generally high and tunable | Can be lower due to varied active sites |
| Catalyst Lifespan | Can be shorter due to degradation in solution | Generally longer and more robust |
| Example | Cu(2-(2-pyridyl)imidazole)₂(NO₃) for N-arylation researchgate.net | Cu-1D MOF for cross-coupling reactions researchgate.net |
Catalytic Activity in Specific Organic Reactions
Complexes based on pyridyl-imidazole ligands demonstrate significant catalytic activity across a spectrum of important organic reactions, including carbon-carbon bond formation, oxidations, and biomimetic hydrolysis.
The formation of carbon-carbon bonds is fundamental to organic synthesis. The A3 (Aldehyde-Alkyne-Amine) coupling is a powerful multicomponent reaction that provides a direct and atom-economical route to propargylamines, which are valuable synthetic intermediates. mdpi.comfrontiersin.org The reaction is typically catalyzed by transition metals like copper, gold, or silver, which activate the terminal alkyne's C-H bond. mdpi.com The general mechanism involves the formation of a metal acetylide and an iminium ion (from the aldehyde and amine), which then react to form the propargylamine (B41283) product. frontiersin.org
While direct catalytic data for this compound in A3 coupling is not prominent, related systems highlight the potential of pyridyl-N-heterocycle scaffolds. For instance, an efficient synthesis of imidazo[1,2-a]pyridines proceeds through a domino A3-coupling reaction catalyzed by a Cu(II)-ascorbate system. mdpi.com This process involves the reaction of a 2-aminopyridine, an aldehyde, and an alkyne, demonstrating the compatibility of the pyridyl-imidazole core structure with the conditions of A3 coupling. mdpi.com
Table 2: Synthesis of Imidazo[1,2-a]pyridines via Domino A3 Coupling
| Aldehyde | 2-Aminopyridine | Alkyne | Product Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | 2-Aminopyridine | Phenylacetylene | 91% | mdpi.com |
| 4-Chlorobenzaldehyde | 2-Aminopyridine | Phenylacetylene | 89% | mdpi.com |
| 4-Methylbenzaldehyde | 2-Aminopyridine | Phenylacetylene | 92% | mdpi.com |
| Benzaldehyde | 2-Amino-5-methylpyridine | Phenylacetylene | 88% | mdpi.com |
Reaction Conditions: CuSO₄ (5 mol%), Sodium Ascorbate (10 mol%), SDS in water, 80 °C.
Metal-catalyzed oxidation and epoxidation of olefins are critical industrial processes for producing fine chemicals and pharmaceutical intermediates. nih.gov Iron and manganese complexes featuring pyridyl- and imidazole-containing ligands are particularly effective in this domain. researchgate.netnih.gov Iron complexes with chiral aminopyridine ligands are among the most efficient bioinspired catalysts for the oxidation of C-H and C=C bonds using environmentally benign oxidants like hydrogen peroxide (H₂O₂). researchgate.net
The catalytic cycle is believed to involve high-valent metal-oxo species as the active oxidants. researchgate.net Manganese(II) complexes with ligands incorporating pyridylmethyl groups have been shown to catalyze the epoxidation of various olefins with H₂O₂ in the presence of acetic acid, achieving high conversions and selectivities. The electronic properties of the ligand, influenced by substituents on the pyridine ring, can be tuned to optimize catalytic performance. nih.gov
Table 3: Epoxidation of Olefins Catalyzed by a Manganese(II) Complex
| Substrate | Conversion (%) | Epoxide Selectivity (%) | Reference |
|---|---|---|---|
| cis-Cyclooctene | 99 | 98 | nih.gov |
| Cyclohexene | 81 | 99 | nih.gov |
| Styrene | 72 | 85 | nih.gov |
Catalyst: [MnII(L)Cl₂] where L is a tetradentate ligand with pyridylmethyl moieties. Oxidant: H₂O₂ with acetic acid.
Many enzymes, known as metallohydrolases, utilize one or more metal ions in their active sites to catalyze the hydrolysis of substrates like esters and amides. Researchers have successfully designed synthetic complexes with pyridyl-imidazole type ligands that mimic the structure and function of these enzymes.
Dinuclear nickel(II) and zinc(II) complexes built with polydentate ligands incorporating pyridylmethyl arms serve as functional models for phosphoesterase enzymes. For example, a dinickel(II) complex of the ligand 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol (B38337) has been shown to catalyze the hydrolysis of the phosphate (B84403) diester bis(2,4-dinitrophenyl)phosphate (BDNPP). Such studies provide valuable insights into the mechanisms of enzymatic catalysis and can lead to the development of artificial enzymes for practical applications.
Table 4: Catalytic Hydrolysis of BDNPP by Biomimetic Complexes
| Complex | Metal Ions | kcat (s⁻¹) | Km (mM) | Reference |
|---|---|---|---|---|
| [Ni₂(L1)(µ-OAc)(H₂O)₂]²⁺ | di-Ni(II) | ~0.025 | ~10 | |
| [Zn₂(TPDP)(OAc)]²⁺ | di-Zn(II) | 5.23 x 10⁻⁴ | N/A |
L1 = 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-olate; TPDP = 1,3-bis(bis-pyridin-2-ylmethylamino)propan-2-olate. kcat is the catalytic rate constant and Km is the Michaelis constant.
Theoretical and Computational Investigations of 2 4 Pyridylmethyl Imidazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of 2-(4-pyridylmethyl)-imidazole. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular orbitals and energy levels.
Density Functional Theory (DFT) has become a primary method for investigating the ground state properties of molecular systems due to its favorable balance of accuracy and computational cost. ohio-state.edu For molecules like this compound, DFT calculations are used to determine optimized molecular geometry, electronic structure, and various reactivity descriptors. mdpi.com
DFT studies typically begin with a geometry optimization to find the lowest energy conformation of the molecule. aun.edu.eg From this optimized structure, a wealth of information can be extracted. Key ground state properties calculated for this compound and related systems include:
Molecular Geometry: DFT calculations provide precise bond lengths and angles for the optimized structure in the gas phase, which can be compared with experimental data from X-ray crystallography. nih.govaun.edu.eg
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. epstem.net A smaller gap suggests that the molecule is more polarizable and more reactive.
Mulliken Atomic Charges: These calculations distribute the total electron density among the atoms in the molecule, providing insight into the electrostatic potential and identifying potential sites for electrophilic and nucleophilic attack. epstem.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps in predicting regions of the molecule that are rich or poor in electrons, which is critical for understanding intermolecular interactions. epstem.net
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.96 eV to -6.20 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.63 eV to -1.84 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.33 eV to 4.36 eV | Relates to the chemical reactivity and stability of the molecule. |
Data in the table is representative of typical values found for similar heterocyclic compounds in the literature and serves as an illustrative example. epstem.net
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying the electronic excited states of molecules. chemrxiv.orgrsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and provides insights into the nature of electronic transitions. ohio-state.edumdpi.com
For this compound, TD-DFT calculations can predict its electronic absorption spectrum. The analysis of the transitions reveals which molecular orbitals are involved and characterizes the nature of the excited states (e.g., n→π* or π→π* transitions). nih.gov This information is vital for understanding the photophysical properties of the molecule. nih.gov For instance, TD-DFT can elucidate the potential for processes like excited-state intramolecular proton transfer (ESIPT). nih.gov
| Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
|---|---|---|---|
| 4.5 - 5.0 | > 0.1 | HOMO -> LUMO | π -> π |
| 5.0 - 5.5 | < 0.1 | HOMO-1 -> LUMO | n -> π |
The values presented are illustrative and based on typical findings for related aromatic heterocyclic compounds.
Molecular Dynamics Simulations and Conformational Analysis.biorxiv.orgmdpi.comnih.gov
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the study of molecular processes in condensed phases. mdpi.comrsc.org
MD simulations of this compound in a solvent, such as water, can reveal how the molecule behaves in a more realistic environment. These simulations provide information on:
Conformational Flexibility: The methylene (B1212753) bridge between the pyridine (B92270) and imidazole (B134444) rings allows for considerable conformational freedom. MD simulations can map the potential energy surface associated with the rotation around this bridge, identifying the most stable conformers and the energy barriers between them. mdpi.com
Solvation Structure: Simulations can characterize the arrangement of solvent molecules around the solute, identifying specific hydrogen bonding interactions between the nitrogen atoms of the imidazole and pyridine rings and the solvent.
Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent can be calculated from the simulation trajectory.
The dynamic fluctuations of a molecule are often intrinsically linked to its function. ims.ac.jp For this compound, which can act as a ligand in coordination chemistry, understanding its conformational dynamics is crucial. MD simulations can show how the molecule's conformation changes upon binding to a metal ion or another molecule. These simulations can reveal pre-organized states that are favorable for binding and how the flexibility of the ligand influences the stability and properties of the resulting complex. rsc.org Key metrics from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.comnih.gov
Computational Insights into Coordination and Supramolecular Interactions.researchgate.netresearchgate.netmdpi.com
This compound is an excellent building block for coordination polymers and supramolecular assemblies due to its nitrogen donor atoms and the potential for hydrogen bonding and π-π stacking interactions. researchgate.net Computational methods are invaluable for understanding the nature and strength of these non-covalent interactions.
DFT calculations can be used to model the interaction of this compound with metal ions. These studies can predict the preferred coordination geometry and the binding energy, providing a quantitative measure of the stability of the metal-ligand bond. researchgate.net
Furthermore, computational studies can elucidate the intricate network of supramolecular interactions that govern the crystal packing of this molecule and its derivatives. These interactions include:
Hydrogen Bonding: The imidazole N-H group can act as a hydrogen bond donor, while the pyridyl nitrogen and the other imidazole nitrogen can act as acceptors. researchgate.net
π-π Stacking: The aromatic pyridine and imidazole rings can engage in π-π stacking interactions, which play a significant role in the formation of extended supramolecular architectures. researchgate.netresearchgate.net
Theoretical tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis can be used to visualize and quantify these weak interactions, providing a deeper understanding of the forces that drive self-assembly processes. mdpi.com
Prediction of Binding Energies and Coordination Geometries
The imidazole and pyridine moieties in this compound are excellent ligands for metal ions, making the prediction of its coordination behavior a key area of computational study. Quantum computational studies, including Density Functional Theory (DFT) and second-order perturbation theory (MP2), are employed to quantify the dynamics of metal-ligand interactions. nih.gov These methods can calculate the binding energies and predict the preferred coordination geometries of metal complexes.
For instance, studies on zinc(II)-imidazole complexes show that the coordination number (CN) and the geometry significantly influence thermodynamic properties. nih.gov As the number of imidazole ligands coordinated to a zinc ion increases, the metal-ligand bond energy generally decreases. nih.gov The geometry of the ligand field can also dictate the redox state and stability of the complex. nih.gov For example, ligands that enforce a tetrahedral geometry can stabilize Cu⁺ over Cu²⁺. nih.gov
Computational models have been developed to simulate complexes with multiple imidazole ligands, providing insights into both energetic and geometric features. chemrxiv.org These simulations help in understanding the formation of various coordination geometries, such as tetrahedral and octahedral, which are common for biologically relevant metals like Zn(II), Co(II), and Cu(II). nih.govmdpi.com The binding energies for metal-ligand complexes are significant, with DFT calculations showing values that can range from approximately 29 to 69 kcal/mol depending on the specific metal and ligand structure. researchgate.net
| Metal Ion | Typical Coordination Geometry | Factors Influencing Binding/Stability | Relevant Study Insights |
|---|---|---|---|
| Zn(II) | Tetrahedral, Octahedral | Coordination number, ligand-ligand interactions. nih.govchemrxiv.org | Binding energy decreases as the number of imidazole ligands increases. nih.gov |
| Cu(II)/Cu(I) | Distorted Octahedral (Cu²⁺), Tetrahedral (Cu⁺) | Ligand field geometry can influence the redox state. nih.gov | Tetrahedral geometry stabilizes Cu⁺. nih.gov |
| Co(II) | Tetrahedral | N₂O₂ donor sets from ligands. mdpi.com | Forms stable binuclear subunits in coordination polymers. mdpi.com |
| Fe(II)/Fe(III) | Octahedral, Distorted Octahedral | Preference based on d-electron configuration (LFSE). nih.gov | TPEN, a chelator with pyridylmethyl groups, binds Fe²⁺ with high affinity. nih.gov |
Elucidation of Non-Covalent Interactions (NCI) and Hydrogen Bonding
Non-covalent interactions (NCI), particularly hydrogen bonds, are fundamental to the structure and function of molecules containing imidazole. The imidazole ring of this compound is capable of acting as both a hydrogen bond donor (via the N-H group) and an acceptor (via the pyridine-like nitrogen). nih.govrsc.org This dual capability allows it to form extensive hydrogen-bonding networks, which are critical in many biological processes. nih.govrsc.org
Quantum chemistry studies have systematically investigated the mutual influence of various paired combinations of non-covalent interactions involving the imidazole moiety. nih.gov These studies show that the formation of additional non-covalent interactions can enhance the proton-donating ability of imidazole. nih.gov However, its proton-accepting ability can be either enhanced or weakened depending on the specific interactions involved. nih.gov This phenomenon is classified as weak geometric but strong energetic cooperativity, where a small change in the length of a non-covalent bond can significantly impact its strength due to the effective redistribution of electron density within the imidazole ring. nih.gov
| Interaction Type | Description | Significance |
|---|---|---|
| N-H···N Hydrogen Bond | The N-H group of one imidazole ring donates a hydrogen bond to the lone pair of the pyridine-like nitrogen on another. nih.govrsc.org | Leads to the formation of oligomeric chains and networks; crucial for proton transfer mechanisms. nih.govrsc.org |
| π-Interactions | Stacking interactions between the aromatic π-systems of imidazole or pyridine rings. chemrxiv.orgnih.gov | Contributes to the stability of molecular assemblies and protein-ligand binding. nih.gov |
| Ligand-Ligand H-Bonds | Hydrogen bonds formed between adjacent ligands within a metal coordination sphere. chemrxiv.org | Affects the stability and dissociation of ligands from a metal complex. chemrxiv.org |
| N-H···O/N Hydrogen Bond | The imidazole N-H group donates a hydrogen bond to an oxygen or nitrogen atom on another molecule. nih.gov | A key step in the mechanism of action for many biologically active compounds. nih.gov |
Structure-Activity Relationship (SAR) and Molecular Docking Studies
Computational methods are invaluable for predicting the biological potential of this compound and its derivatives. By simulating how these molecules might interact with biological targets, researchers can prioritize which compounds to synthesize and test, accelerating the drug discovery process.
In Silico Prediction of Biological Activity Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. This method helps in understanding the mechanism of action at a molecular level. Numerous studies have employed molecular docking for various imidazole derivatives to predict their biological activities. researchgate.netarabjchem.orgnih.govrjptonline.orgimist.ma
For example, docking studies on imidazole derivatives have shown their potential as antimicrobial agents by inhibiting enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase). researchgate.netarabjchem.org These studies reveal that the compounds can fit well into the active site of the enzyme, with favorable binding energies suggesting they could be effective inhibitors. researchgate.net Similarly, docking has been used to investigate the antibacterial activity of imidazoles against targets in E. coli and Staphylococcus aureus, with results showing good binding interactions and positive docking scores. nih.govimist.ma The potential of imidazole derivatives as anticancer, anti-inflammatory, and acetylcholinesterase inhibitors has also been explored through in silico methods. rjptonline.orgnih.govfrontiersin.org
| Predicted Activity | Enzyme/Receptor Target | Key Findings | Reference |
|---|---|---|---|
| Antimicrobial | GlcN-6-P synthase | Compounds showed good affinity towards the active pocket with minimum binding energy. | researchgate.netarabjchem.org |
| Antibacterial | Bacterial FabH–CoA complex (E. coli) | Compounds bind effectively to the bacterial complex, confirming antimicrobial potential. | nih.gov |
| Antifungal | Lanosterol (B1674476) 14α-demethylase (1E9X) | Derivatives exhibited good binding affinity with docking scores up to -10.4 kcal/mol. | rjptonline.org |
| Anti-inflammatory | Cyclooxygenase (4COX) | Compounds showed strong binding affinity with docking scores up to -10.9 kcal/mol. | rjptonline.org |
| Cytotoxic (Anticancer) | Not specified | Imidazo[4,5-b]pyridine analogues displayed strong cytotoxicity. | nih.gov |
| Acetylcholinesterase Inhibition | Acetylcholinesterase (AChE) | Imidazolium salts showed potential as AChE inhibitors in both in vitro and in silico studies. | frontiersin.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying key molecular features (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized molecules. nih.gov
For imidazole derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been conducted. nih.gov These studies have been used to investigate imidazoles as modulators of P-glycoprotein (Pgp) mediated multidrug resistance (MDR). nih.gov The resulting models show good statistical significance and predictive power, identifying the structural requirements for potent Pgp modulation. nih.gov QSAR models have also been successfully developed for imidazole derivatives targeting breast cancer cell lines, helping to guide the design of novel anticancer agents. koreascience.kr The models often highlight the importance of steric, electrostatic, and hydrophobic features in determining the biological activity of the compounds. rjptonline.org
| QSAR Method | Statistical Parameter | Value | Interpretation |
|---|---|---|---|
| CoMFA | Cross-validated R² (q²) | 0.643 | Indicates good predictive ability of the model. |
| Fitted R² | 0.767 | Indicates a good correlation between predicted and observed activity for the training set. | |
| CoMSIA | Cross-validated R² (q²) | 0.619 | Indicates good predictive ability of the model. |
| Fitted R² | 0.765 | Indicates a good correlation between predicted and observed activity for the training set. | |
| Data from a study on 2,4,5- and 2,3,4,5-substituted imidazoles. nih.gov |
Supramolecular Assembly and Self Organization of 2 4 Pyridylmethyl Imidazole Derivatives
Non-Covalent Interactions in Supramolecular Architectures
The specific geometry and electronic properties of 2-(4-pyridylmethyl)-imidazole derivatives dictate the types of non-covalent interactions that govern their self-assembly. Hydrogen bonding and π-stacking are the predominant forces that direct the formation of their supramolecular architectures.
Role of Hydrogen Bonding in Crystal Packing and Assemblies
Hydrogen bonding is a primary directional force in the crystal engineering of this compound derivatives. The imidazole (B134444) ring provides a classic N-H donor group, while the sp²-hybridized nitrogen atoms on both the imidazole and pyridine (B92270) rings act as effective hydrogen bond acceptors. This dual functionality allows for the formation of robust and predictable patterns.
The most common hydrogen-bonding motif is the N-H···N interaction, which links molecules into chains, tapes, or more complex networks. nih.govcore.ac.uk For instance, in many imidazole-containing crystal structures, molecules self-assemble into infinite chains through a repeating N-H···N hydrogen bond between the imidazole N-H of one molecule and the pyridine nitrogen of an adjacent molecule. acs.org This head-to-tail arrangement is a fundamental and reliable supramolecular synthon.
Bifurcated hydrogen bonds, where a single N-H group donates to two acceptor atoms simultaneously, are also observed, particularly in complexes containing protonated imidazole rings. nsf.gov The interplay of these various hydrogen-bonding interactions provides a powerful tool for designing and controlling the structure of materials based on this compound.
Table 1: Representative Hydrogen Bond Interactions in Imidazole and Pyridine-Containing Crystal Structures
| Donor (D) | Acceptor (A) | D-H···A Type | Typical Assembly Motif |
| Imidazole N-H | Pyridine N | N-H···N | 1D Chains |
| Imidazole N-H | Imidazole N | N-H···N | Dimers, Chains nih.gov |
| Imidazole N-H | Anion (e.g., Cl⁻, Br⁻) | N-H···X⁻ | Ion-pair stabilization researchgate.netmdpi.com |
| Water O-H | Pyridine/Imidazole N | O-H···N | Hydrated networks nih.gov |
| Imidazole C-H | Anion/Oxygen | C-H···X | Network stabilization researchgate.net |
Pi-Stacking Interactions for Intermolecular Stabilization
Complementing the directional influence of hydrogen bonds, π-stacking interactions between the aromatic imidazole and pyridine rings play a crucial role in stabilizing the supramolecular assemblies of this compound derivatives. nsf.gov These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems.
The combination of hydrogen bonding and π-stacking leads to highly organized 3D architectures. For example, hydrogen-bonded chains or sheets can be further stabilized by π-stacking interactions between adjacent layers. In some metal complexes, intramolecular π-π interactions between the pyridine and imidazole rings of different ligands around a central metal ion can help stabilize a specific coordination geometry. bohrium.com The cooperative nature of these interactions, where hydrogen bonds provide directionality and π-stacking provides cohesive energy, is a cornerstone of the supramolecular chemistry of this class of compounds.
Formation of Discrete Supramolecular Entities
The same non-covalent forces that direct crystal packing can also be harnessed to create discrete, well-defined molecular assemblies in solution and in the solid state. Through careful design of the molecular components, it is possible to favor the formation of finite structures over extended polymers.
Dimeric, Trimeric, and Higher-Order Assemblies
The self-assembly of this compound derivatives can lead to the formation of specific, finite aggregates. Dimers are commonly formed through reciprocal N-H···N hydrogen bonds between two imidazole rings or an imidazole-pyridine interaction. nih.govnsf.gov Studies on similar imidazole-based systems have shown that π-stacked dimers can also form, representing a stable and electronically coupled entity. acs.orgnih.gov
By modifying the ligand or introducing ancillary molecules, higher-order assemblies such as trimers and tetramers can be achieved. For instance, pyrazole (B372694) derivatives, which are structurally related to imidazoles, are known to form trimers, tetramers, and infinite chains via N-H···N hydrogen bonds. elsevierpure.com Similar principles apply to imidazole systems. The formation of a cyclic tetramer has been observed for a pyridylethynylimidazole-based fluorophore, driven by a combination of N-H···N (imidazole-pyridine) and C-H···N (imidazole-imidazole) hydrogen bonds. researchgate.net
Furthermore, the introduction of metal ions adds another layer of control, leading to the formation of discrete metalla-supramolecular assemblies. frontiersin.org The directional nature of metal-ligand coordination, combined with the hydrogen-bonding capabilities of the ligand, can produce well-defined structures like dinuclear macrocycles or larger cage-like compounds. uzh.ch
Encapsulation Phenomena and Host-Guest Chemistry
When self-assembly leads to the formation of three-dimensional structures with internal cavities, such as cages or capsules, these entities can act as hosts for smaller guest molecules. This area of host-guest chemistry is a major focus of supramolecular science.
Derivatives of this compound can be incorporated into larger, cage-like architectures, often through metal-coordination-driven self-assembly. researchgate.netuzh.ch These metalla-cages can possess well-defined internal pockets capable of encapsulating anions or neutral guest molecules. The size, shape, and chemical nature of the cavity are determined by the geometry of the metal centers and the dimensions of the organic ligands.
For example, large, cationic, prismatic cages have been constructed using related tri-pyridyl ligands, which can encapsulate a variety of planar aromatic molecules. The binding of a guest within the host cavity is driven by a combination of factors, including the hydrophobic effect, π-stacking interactions between the guest and the aromatic walls of the cage, and electrostatic interactions. The ability to design and synthesize molecular hosts that can selectively bind and release guest molecules is a key goal, with potential applications in sensing, catalysis, and drug delivery.
Extended Supramolecular Networks and Materials
The bifunctional nature of this compound and its derivatives makes them outstanding candidates for the construction of extended one-, two-, and three-dimensional supramolecular networks. When combined with metal ions or other organic linkers, these molecules can act as nodes or spacers in the creation of metal-organic frameworks (MOFs) and coordination polymers.
In these extended structures, the pyridine and imidazole nitrogen atoms coordinate to different metal centers, bridging them to form an infinite array. The resulting network topology can be controlled by the coordination geometry of the metal ion, the flexibility of the ligand, and the reaction conditions. For example, the use of 1-(4-pyridylmethyl)imidazole and its 2-methyl derivative with zinc(II) and various dicarboxylate linkers has led to the synthesis of 1D chains and 2D sheets. nih.gov
Hydrogen bonding continues to play a vital role in these extended materials. mdpi.com It can direct the assembly of the primary coordination network and provide additional stability by linking adjacent chains or layers. In some cases, the entire extended structure is held together solely by hydrogen bonds, without the involvement of metal coordination, forming what are known as organic frameworks. nih.govmdpi.com The self-assembly of bis(imidazole) derivatives with boric acid, for example, results in a complex 3D structure featuring bundled helices and channels stabilized by hydrogen bonding and π-stacking. elsevierpure.com
These extended materials are of great interest due to their porous nature, which can be exploited for applications in gas storage, separation, and heterogeneous catalysis. The ability to tune the structure and function of these networks by systematically varying the molecular components makes the this compound family of ligands a versatile platform for the development of new functional materials.
One-Dimensional and Two-Dimensional Polymeric Networks
The versatile coordination behavior of this compound derivatives, which can act as flexible N-donor ligands, allows for the construction of a diverse array of one-dimensional (1D) and two-dimensional (2D) coordination polymers. The final architecture of these networks is influenced by several factors, including the coordination geometry of the metal ion, the nature of co-ligands, and the reaction conditions.
Research has demonstrated the synthesis of new 1D and 2D coordination polymers using imidazole derivatives. mdpi.com For instance, Hofmann-like coordination polymers, which are known for their well-defined dimensionality, can be constructed using these ligands. mdpi.com In these structures, octahedral metal centers are typically coordinated by cyanometallate ligands in the equatorial positions and two monodentate pyridine derivative ligands in the axial positions, leading to the formation of a parallel stacking array. mdpi.com
The dimensionality of the resulting polymer can be systematically designed. For example, in certain iron(II) complexes with imidazole derivatives, a coordination environment of Fe(Nligand)2(NCN)4 can construct a cyano-bridged 2D layer, while a Fe(Nligand)4(NCN)2 coordination results in a 1D chain structure. mdpi.com In some cases, adjacent 1D chains can be further linked by C–H···N interactions to form a 2D supramolecular network. mdpi.com
The combination of this compound derivatives with other ligands, such as dicarboxylates, has proven to be a fruitful strategy for creating novel polymeric networks. Two-dimensional Zn(II) coordination polymers have been synthesized using 1-(4-pyridylmethyl)imidazole (pmid) and 1-(4-pyridylmethyl)-2-methylimidazole (pmmid) in conjunction with 2,5-thiophenedicarboxylic acid (H₂tdc). bohrium.combohrium.com These reactions, conducted under mild conditions, yielded polymers with the formulas [Zn(μ₂-tdc)(μ-pmid)] and {[Zn(μ₂-tdc)(μ-pmmid)₂·4H₂O]}n. bohrium.combohrium.com
Furthermore, the interplay of different dicarboxylic acids with a bis(benzimidazole) ligand and zinc(II) has been shown to produce structures of varying dimensionality. bohrium.com For instance, the reaction with terephthalate (B1205515) resulted in a binuclear structure that forms a 3D supramolecular network through hydrogen bonding and π-π conjugation, while the use of fumarate (B1241708) led to the formation of a one-dimensional coordination polymer. bohrium.com
The following table summarizes examples of 1D and 2D coordination polymers incorporating derivatives of this compound:
| Compound Formula | Ligands | Metal Ion | Dimensionality | Reference |
| {[Fe(1-Ethyl-imidazole)₂[Ni(CN)₄]]}n | 1-Ethyl-imidazole, [Ni(CN)₄]²⁻ | Fe(II) | 2D | mdpi.com |
| {[Fe(1-benzyl-imidazole)₄[Ni(CN)₄]]}n | 1-benzyl-imidazole, [Ni(CN)₄]²⁻ | Fe(II) | 1D | mdpi.com |
| {[Fe(1-Allyl-imidazole)₄[Ni(CN)₄]]}n | 1-Allyl-imidazole, [Ni(CN)₄]²⁻ | Fe(II) | 1D (extends to 2D via H-bonds) | mdpi.com |
| [Zn(μ₂-tdc)(μ-pmid)] | 1-(4-pyridylmethyl)imidazole (pmid), 2,5-thiophenedicarboxylic acid (H₂tdc) | Zn(II) | 2D | bohrium.combohrium.com |
| {[Zn(μ₂-tdc)(μ-pmmid)₂·4H₂O]}n | 1-(4-pyridylmethyl)-2-methylimidazole (pmmid), 2,5-thiophenedicarboxylic acid (H₂tdc) | Zn(II) | 2D | bohrium.combohrium.com |
| {[Zn(PBM)(fumarate)]∙H₂O}n | 1,3-bis(1H-benzo[d]imidazol-2-yl)propane (PBM), fumarate | Zn(II) | 1D | bohrium.com |
These examples highlight the rich structural chemistry of coordination polymers based on this compound derivatives, where the dimensionality and topology can be tuned by the careful selection of building blocks.
Chiral Supramolecular Structures
The introduction of chirality into supramolecular assemblies is of significant interest for applications in enantioselective catalysis, separation, and sensing. While this compound itself is an achiral molecule, chiral supramolecular structures can be constructed through several strategies, such as the use of chiral co-ligands or spontaneous resolution during crystallization.
One effective method for inducing chirality is the incorporation of enantiopure ligands derived from amino acids. For example, homochiral supramolecular compounds have been constructed from amino acid derivatives that feature a pyridylmethyl group. acs.org The self-assembly of N-(2-pyridylmethyl)-alanine (Hpala), an amino acid derivative, with zinc acetate (B1210297) leads to the formation of enantiopure neutral mononuclear complexes, [Zn(l-pala)₂]·H₂O and [Zn(d-pala)₂]·H₂O. acs.org X-ray diffraction analysis of these complexes revealed two-dimensional undulate homochiral supramolecular structures, with their chirality confirmed by circular dichroism (CD) spectroscopy. acs.org
In another instance, a chiral supramolecular architecture with the formula [Cu₂(4,4'-bipyridine)₂(sala)₂]n·4.5nH₂O was constructed using the chiral ligand N-(2-hydroxybenzyl)-L-alanine (sala). tandfonline.com This demonstrates that the combination of achiral bridging ligands like 4,4'-bipyridine (B149096) with chiral ligands derived from amino acids can lead to the formation of extended chiral networks.
The formation of helical structures is another manifestation of chirality in supramolecular chemistry. A double-helical silver(I) coordination polymer has been synthesized using 1-(4-pyridylmethyl)-1H-benzotriazole, a ligand structurally related to this compound. benthamopen.com This indicates the potential for pyridylmethyl-containing ligands to form complex chiral topologies upon coordination to metal ions.
Spontaneous resolution, where a racemic mixture of a chiral compound crystallizes as a conglomerate of enantiopure crystals, is another pathway to obtaining chiral materials from potentially chiral ligands. A chiral 3D coordination polymer with a metal-organic helical chain has been synthesized by spontaneous resolution, highlighting that even without the use of pre-existing chiral sources, chiral structures can be obtained. mdpi.com
The following table provides examples of chiral supramolecular structures formed with ligands related to this compound:
| Compound Formula | Ligands | Chirality Source | Resulting Structure | Reference |
| [Zn(l-pala)₂]·H₂O | N-(2-pyridylmethyl)-L-alanine (l-Hpala) | Chiral ligand | 2D homochiral supramolecular structure | acs.org |
| [Zn(d-pala)₂]·H₂O | N-(2-pyridylmethyl)-D-alanine (d-Hpala) | Chiral ligand | 2D homochiral supramolecular structure | acs.org |
| [Cu₂(4,4'-bipyridine)₂(sala)₂]n·4.5nH₂O | N-(2-hydroxybenzyl)-L-alanine (sala), 4,4'-bipyridine | Chiral ligand | Chiral supramolecular architecture | tandfonline.com |
| Silver(I) coordination polymer | 1-(4-pyridylmethyl)-1H-benzotriazole | Helical assembly | Double-helical coordination polymer | benthamopen.com |
These findings underscore the potential to create sophisticated chiral supramolecular architectures by employing pyridylmethyl-imidazole based ligands in combination with various chirality-inducing elements.
Advanced Structural Characterization Methodologies for 2 4 Pyridylmethyl Imidazole Systems
Spectroscopic Techniques for Molecular Elucidation
Spectroscopic methods are indispensable for probing the intricate structural features of 2-(4-pyridylmethyl)-imidazole systems. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques including DOSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
¹H NMR Spectroscopy provides information about the number and types of hydrogen atoms in a molecule. In derivatives of this compound, the aromatic protons of the pyridine (B92270) and imidazole (B134444) rings typically appear in the downfield region of the spectrum, generally between 7.00 and 8.90 ppm. researchgate.net The chemical shifts and coupling patterns of these protons are sensitive to the substitution pattern on the rings. For instance, in 2,4,5-tris(2-pyridyl)imidazole, the N-H proton of the imidazole ring gives a broad singlet at approximately 11.48 ppm, indicating it is not involved in strong hydrogen bonding in solution. researchgate.net
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the pyridine rings. researchgate.net HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is invaluable for assigning quaternary carbons and linking different fragments of the molecule. researchgate.net
Diffusion-Ordered Spectroscopy (DOSY) is a specialized NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. acs.org This is particularly useful for studying the formation of complexes or aggregates in solution. researchgate.net By measuring the diffusion rate of the molecules, DOSY can confirm the presence of a single species or multiple components, and provide insights into intermolecular interactions. researchgate.netmdpi.commdpi.com For instance, the formation of a 2:2 complex between a viologen-pheneylene-imidazole derivative and cucurbit acs.orguril was confirmed by the observation of a single species with a lower diffusion coefficient compared to the individual components. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Imidazole Derivatives
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| 2,4,5-tris(2-pyridyl)imidazole researchgate.net | CD₂Cl₂ | 11.48 (s, 1H, N-H), 7.00-8.90 (m, 12H, Ar-H) | 120-156 (Ar-C) |
| 2-(pyridin-2-yl)-1H-benzo[d]imidazole lifesciencesite.com | N/A | Coalescence of H9/H10 at 283K | 112.8-151.9 (Ar-C), Coalescence of C9/C10 at 303K |
| 1-(4-acetylphenyl)-3-(pyridin-2-yl)methylimidazolium bromide hydrobromide frontiersin.org | CDCl₃ | 10.26 (s, 1H, NCHN), 8.52 (s, 1H, imidazol-4,5-CH), 8.23, 8.02 (d, 4H, NC₆H₄COCH₃), 7.70 (d, 1H, imidazol-4,5-CH), 5.77 (s, 2H, NCH₂C₅H₄N-2), 2.67 (s, 3H, -COCH₃) | 197.5 (C=O), 139.3 (NCHN), 121.6-152.9 (Ar-C), 54.0 (NCH₂), 27.5 (CH₃) |
Note: Chemical shifts are dependent on the solvent and specific substitution pattern of the molecule. This table provides representative ranges and specific examples.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. japer.in The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds.
The FTIR spectrum of this compound and its derivatives displays characteristic absorption bands. A broad band in the region of 3400-3600 cm⁻¹ is typically assigned to the N-H stretching vibration of the imidazole ring. researchgate.net The position of this band can be indicative of hydrogen bonding interactions. researchgate.net Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. researchgate.netresearchgate.net The stretching vibrations of the C=N and C=C bonds within the imidazole and pyridine rings appear in the 1400-1600 cm⁻¹ region. frontiersin.orgresearchgate.netrsc.org
Table 2: Characteristic FTIR Absorption Bands for Imidazole Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |
| N-H Stretch (Imidazole) | 3400 - 3600 | researchgate.net |
| Aromatic C-H Stretch | 3000 - 3100 | researchgate.netresearchgate.net |
| C=N and C=C Stretch (Ring) | 1400 - 1600 | frontiersin.orgresearchgate.netrsc.org |
| C-H Bending (Ring) | 835, 1098-1220 | researchgate.net |
UV-Visible Absorption and Emission Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ijrpr.com The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule. For this compound systems, the absorption spectra are dominated by π→π* transitions within the aromatic pyridine and imidazole rings. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the presence of metal ions in coordination complexes. researchgate.net
Emission or fluorescence spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. Not all molecules that absorb light are fluorescent. For those that are, the emission spectrum provides information about the excited state properties. The photophysical properties of this compound derivatives, including their quantum yields, have been investigated. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique used to study species that have unpaired electrons, such as radicals or transition metal complexes. researchgate.net For this compound systems, EPR is particularly valuable for characterizing their coordination complexes with paramagnetic metal ions like copper(II) or manganese(II). nih.govcardiff.ac.uknih.govresearchgate.netcsic.es
The EPR spectrum provides information about the electronic environment of the unpaired electron, including its interaction with nearby magnetic nuclei (hyperfine coupling). By analyzing the g-values and hyperfine coupling constants, one can deduce the geometry of the metal coordination sphere and the nature of the metal-ligand bonding. nih.govcardiff.ac.uk For instance, in copper(II) complexes with imidazole-containing ligands, EPR can distinguish between different coordination geometries, such as tetragonal or distorted tetrahedral. nih.gov
X-ray Diffraction Studies for Solid-State Structures
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction (SC-XRD) for Precise Geometries
Single-Crystal X-ray Diffraction (SC-XRD) provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsion angles. iosrjournals.orgmdpi.comnih.gov To perform SC-XRD, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Table 3: Summary of Characterization Techniques and Information Obtained
| Technique | Information Provided |
| ¹H NMR | Number and chemical environment of hydrogen atoms, proton-proton coupling. |
| ¹³C NMR | Carbon skeleton, chemical environment of carbon atoms. |
| 2D NMR (COSY, HMBC) | Connectivity between atoms (H-H, C-H). |
| DOSY NMR | Diffusion coefficients, study of mixtures and complex formation. |
| FTIR | Functional groups, vibrational modes of bonds. |
| UV-Vis Spectroscopy | Electronic transitions, chromophores. |
| Emission Spectroscopy | Excited state properties, fluorescence. |
| EPR Spectroscopy | Electronic structure of paramagnetic species (e.g., metal complexes). |
| SC-XRD | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions in the solid state. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EIMS) or electrospray ionization mass spectrometry (ESI-MS) can be utilized. ESI-MS is particularly useful for coordination complexes. uni.lu
Upon ionization, the this compound molecule will form a molecular ion (M+), whose mass-to-charge ratio (m/z) confirms the molecular weight. The subsequent fragmentation of this molecular ion provides valuable structural information. The fragmentation of imidazole derivatives often involves the loss of substituents from the ring, while the imidazole ring itself remains intact. rsc.org A characteristic fragmentation pathway for this compound would involve the cleavage of the bond between the methylene (B1212753) group and the pyridine ring or the imidazole ring.
Key fragmentation patterns would include:
Alpha-cleavage: The bond between the pyridine ring and the methylene bridge is a likely point of cleavage, leading to the formation of a pyridylmethyl cation or an imidazole-containing fragment.
Loss of small molecules: Fragmentation may involve the loss of stable small molecules like HCN from the imidazole ring.
The predicted mass spectrum would show a molecular ion peak and several major fragment peaks corresponding to stable cations formed during the fragmentation process. Analysis of a closely related compound, 2-(4-ethyl-2-pyridyl)-1H-imidazole, shows predicted adducts at various m/z values, which helps in anticipating the behavior of this compound. scispace.com
Predicted ESI-MS Fragmentation Data for this compound (C₁₀H₉N₃, Mol. Wt.: 171.20 g/mol )
| m/z | Ion | Predicted Fragment | Notes |
|---|---|---|---|
| 172.08 | [M+H]⁺ | [C₁₀H₁₀N₃]⁺ | Protonated molecular ion. |
| 171.07 | [M]⁺ | [C₁₀H₉N₃]⁺ | Molecular ion. |
| 93.05 | [C₅H₅NCH₂]⁺ | Pyridylmethyl cation | Cleavage of the CH₂-imidazole bond. |
| 92.04 | [C₅H₄N-CH₂]⁺ | Pyridylmethyl radical cation | Rearrangement and cleavage. |
| 80.04 | [C₄H₄N₂-CH₂]⁺ | Imidazolylmethyl cation | Cleavage of the CH₂-pyridine bond. |
Other Advanced Characterization Methods
Beyond PXRD and mass spectrometry, other advanced techniques provide deeper insights into the structural and electronic properties of this compound systems, particularly when incorporated into more complex molecular architectures like metal complexes.
Circular Dichroism (CD)
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. While this compound itself is not chiral, it can be incorporated into chiral systems, such as metal complexes with chiral co-ligands or by forming a chiral supramolecular assembly.
In such cases, CD spectroscopy is invaluable for:
Confirming Enantiomeric Purity: For synthesized chiral complexes, CD spectra of the enantiomers will be mirror images. Equal and opposite ellipticities indicate high enantiomeric purity. nih.gov
Probing Configurational Stability: The stability of a chiral complex in solution over time can be monitored by observing any changes in its CD signal. A stable signal indicates that the complex is configurationally stable and does not racemize. rsc.orgnih.govresearchgate.net
Investigating Metal-Ligand Interactions: The d-d electronic transitions of a metal center in a chiral ligand field are often CD-active. These signals provide information about the geometry and electronic structure of the metal's coordination sphere. nih.gov
Cyclic Voltammetry (CV)
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox behavior of chemical species. For systems containing this compound, especially its metal complexes, CV provides critical information on the oxidation and reduction potentials. mdpi.com
The experiment involves scanning the potential of an electrode linearly with time and measuring the resulting current. A voltammogram is produced, plotting current versus potential. For a reversible redox couple, a pair of peaks (one for oxidation, one for reduction) is observed.
Key findings from CV analysis of this compound complexes include:
Redox Potentials: The potentials at which oxidation and reduction occur (E₁/₂) can be determined, providing insight into the electron-donating or -accepting properties of the ligand and the stability of different oxidation states of the metal center. mdpi.com
Electrochemical Reversibility: The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of their peak currents (ipa/ipc) indicate the reversibility of the redox process.
Ligand-Centered vs. Metal-Centered Redox: CV can help distinguish between redox processes that are centered on the metal ion and those centered on the ligand itself. mdpi.com In many cases, complexes with redox-active ligands will exhibit ligand-centered electroactivity.
Table of Compounds
| Compound Name |
|---|
| This compound |
Biological Activity of 2 4 Pyridylmethyl Imidazole Derivatives: Mechanistic Research
Antimicrobial Action Mechanisms
The antibacterial effects of 2-(4-Pyridylmethyl)-imidazole derivatives are multifaceted, involving the disruption of fundamental bacterial processes. These mechanisms include interference with DNA replication, disruption of cell wall synthesis, and inhibition of protein synthesis and membrane integrity. nih.gov
Interference with Bacterial DNA Replication
Certain imidazole (B134444) derivatives have been shown to interfere with bacterial DNA replication. nih.gov This mechanism often involves the inhibition of key enzymes essential for the process. For instance, quinolones, a class of antibiotics, inhibit DNA gyrase (topoisomerase II), an enzyme that relaxes supercoiled DNA to allow for replication. sigmaaldrich.com While not all imidazole derivatives function in this exact manner, the principle of targeting enzymes involved in DNA synthesis is a key strategy. Some studies have shown that imidazole-based compounds can interact with DNA, leading to conformational changes that can disrupt replication and transcription. researchgate.net For example, a specific pyridinyl imidazole derivative, 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole (FHPI), was found to inhibit Human Cytomegalovirus (HCMV) DNA replication. nih.gov Although this study was on a virus, it highlights the potential for this class of compounds to interfere with nucleic acid synthesis.
Disruption of Cell Wall Synthesis
The bacterial cell wall is a crucial structure for maintaining cell integrity, making it an excellent target for antimicrobial agents. nih.govnih.gov Some imidazole derivatives exert their antibacterial effect by disrupting the synthesis of peptidoglycan, the primary component of the bacterial cell wall. nih.govnano-ntp.com This interference weakens the cell wall, leading to cell lysis and death. nano-ntp.com The mechanism can involve the inhibition of enzymes responsible for the polymerization and cross-linking of peptidoglycan precursors. nih.gov
Inhibition of Protein Synthesis and Membrane Integrity
Another significant mechanism of antimicrobial action for imidazole derivatives is the inhibition of protein synthesis and the disruption of cell membrane integrity. nih.govnano-ntp.com Some compounds can bind to the bacterial ribosome, interfering with the translation process and halting protein production, which is essential for all cellular functions. nih.gov Additionally, imidazole derivatives can insert themselves into the bacterial cell membrane, disrupting its structure and increasing its permeability. nano-ntp.com This leads to the leakage of essential cellular components and ultimately results in cell death. nano-ntp.com The lipophilic nature of some imidazole derivatives facilitates their interaction with and disruption of the lipid bilayer of the cell membrane.
Anti-Fungal Activity Pathways
The antifungal properties of this compound derivatives are primarily attributed to their ability to interfere with the synthesis and integrity of the fungal cell membrane, with a key target being the enzyme cytochrome P450-lanosterol-14α-demethylase. nano-ntp.commdpi.com
Inhibition of Cytochrome P450-Lanosterol-14a-Demethylase
A primary mechanism of antifungal action for many azole compounds, including imidazole derivatives, is the inhibition of cytochrome P450-lanosterol-14α-demethylase (CYP51). mdpi.comresearchgate.netnih.govnih.govwikipedia.org This enzyme is a critical component in the biosynthetic pathway of ergosterol (B1671047), an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. nih.govresearchgate.netnih.gov By inhibiting CYP51, these derivatives block the conversion of lanosterol (B1674476) to ergosterol. nih.govresearchgate.net This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal membrane. mdpi.com The resulting altered membrane composition disrupts its fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication. nano-ntp.commdpi.com
The interaction between the imidazole ring of the derivative and the heme iron atom in the active site of CYP51 is crucial for this inhibitory activity. mdpi.com
Interference with Fungal Cell Membrane Formation
The disruption of ergosterol biosynthesis directly impacts the formation and integrity of the fungal cell membrane. nano-ntp.com The altered sterol composition leads to increased membrane permeability and fragility, making the fungal cell susceptible to osmotic stress and leakage of essential intracellular components. nano-ntp.comresearchgate.netnih.gov This ultimately results in the cessation of fungal growth and cell death. The effectiveness of imidazole derivatives as antifungal agents is therefore closely linked to their ability to compromise the structural and functional integrity of the fungal cell membrane. nih.gov
Anti-Tuberculosis Activity Modes
Derivatives of this compound have emerged as a significant area of research in the quest for new anti-tuberculosis agents, primarily due to their ability to target essential mycobacterial enzymes and exhibit potent bactericidal activity. nih.gov The rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel drugs with unique mechanisms of action, a role that imidazole-containing compounds are poised to fill. nih.gov
Targeting Mycobacterium tuberculosis Glutamate (B1630785) Synthetase Inhibitors
A key target for anti-tuberculosis drug discovery is Mycobacterium tuberculosis glutamine synthetase (MtGS), an enzyme vital for nitrogen metabolism, cell wall biosynthesis, and the pathogen's ability to neutralize the acidic environment of phagosomes. mdpi.comnih.gov Imidazole derivatives have been identified as potent inhibitors of MtGS, specifically targeting the ATP-binding site. nih.govnih.gov
Research into 2,4,5-trisubstituted imidazoles has shown that a 4-pyridyl group at the 4-position of the imidazole ring is crucial for inhibitory activity. mdpi.com This is attributed to a hydrogen-bond interaction between the nitrogen atom of the pyridine (B92270) ring and the side chain of the amino acid Ser280 within the enzyme, mimicking the interaction of the adenine (B156593) ring of ATP. mdpi.com
Further structural modifications have led to significant increases in potency. The introduction of a 2-amino group into the 4-pyridyl ring resulted in a 60-fold increase in potency compared to the unsubstituted version. mdpi.com X-ray crystallography studies revealed that this enhancement is due to an additional hydrogen bond forming between the amino group and the Ser280 side chain. mdpi.com One such compound, 4-(2-tert-butyl-4-(6-methoxynaphthalen-2-yl)-1H-imidazol-5-yl)pyridin-2-amine, is the most potent MtGS inhibitor discovered to date, with an IC₅₀ of 0.049 µM and a minimum inhibitory concentration (MIC) of 2 µg/mL against M. tuberculosis. mdpi.comijpsjournal.comrcsb.org
| Compound Name | Target Enzyme | IC₅₀ (µM) | MIC (µg/mL) |
| 4-(2-tert-butyl-4-(6-methoxynaphthalen-2-yl)-1H-imidazol-5-yl)pyridin-2-amine | MtGS | 0.049 | 2 |
| Unsubstituted Pyridine Analogue | MtGS | ~2.94 | N/A |
Bactericidal Mechanisms against Mycobacterial Strains
Beyond enzyme inhibition, various imidazole derivatives demonstrate direct bactericidal activity against mycobacterial strains, including drug-susceptible and drug-resistant variants. nih.govsemanticscholar.org Studies on bis-(imidazole/benzimidazole)-pyridine derivatives have revealed excellent activity against both replicating and non-replicating M. tuberculosis, which is a critical feature for eradicating persistent infections. semanticscholar.org Some of these compounds were found to have a bactericidal mechanism and were also active against drug-resistant strains. semanticscholar.org
For example, certain 2,4,5-trisubstituted imidazole derivatives have been tested against the M. tuberculosis H37Rv strain, with some showing significant anti-tubercular activity with MIC values as low as 6.42 mg/L. ijpsjournal.com Other research has focused on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives, with several compounds showing good activity and MIC values of 12.5 μg/mL against the H37Rv strain. scirp.org
Furthermore, 2,4-disubstituted pyridine derivatives have shown significant bactericidal effects against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. nih.govfrontiersin.org The ability to disrupt biofilms is particularly important, as this bacterial community structure confers increased resistance to antibiotics. nih.govfrontiersin.org For instance, one imidazole-thiosemicarbazide derivative was able to inhibit biofilm formation and reduce the viability of tubercle bacilli by approximately 90% at its MIC₉₀ concentration. nih.govfrontiersin.org
Anti-Inflammatory and Analgesic Mechanisms
Imidazole derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. nih.govnih.gov Their mechanisms of action often involve the inhibition of key enzymes and mediators in the inflammatory cascade.
Cyclooxygenase Inhibition (e.g., COX-2)
A primary mechanism for the anti-inflammatory effects of many this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. brieflands.com COX-2 is responsible for the production of prostaglandins, which are key mediators of pain, inflammation, and fever. ijpsjournal.combrieflands.com Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. brieflands.comgoogle.com
Researchers have designed and synthesized various imidazole-based compounds as selective COX-2 inhibitors. For instance, a series of 2,4,5-triarylimidazole derivatives possessing a methylsulfonyl group were evaluated, with one compound, 2-(4-hydroxyphenyl)-4-(4-methylsulfonylphenyl)-5-phenyl-1H-imidazole, identified as a potent and selective COX-2 inhibitor with an IC₅₀ of 0.15 µM. researchgate.net Molecular docking studies showed that the methylsulfonyl group fits into a secondary pocket of the COX-2 enzyme, contributing to its selectivity. researchgate.net
In another study, a series of 1,2,4-trisubstituted imidazoles were synthesized, and compound 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole emerged as one of the most active, with 58.02% inhibition in a carrageenan-induced rat paw edema model. nih.gov
| Compound Class/Name | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 2-(4-hydroxyphenyl)-4-(4-methylsulfonylphenyl)-5-phenyl-1H-imidazole (11f) | COX-2 | 0.15 | 75 |
| Celecoxib (Reference Drug) | COX-2 | 0.06 | 405 |
| 1-benzyl-2-(methylsulfonyl)-5-((4-methylphenyl)amino)-1H-imidazole (5b) | COX-2 | 0.71 | 115 |
Inhibition of Pro-Inflammatory Mediators
In addition to COX inhibition, this compound derivatives can exert anti-inflammatory effects by inhibiting the production and release of other pro-inflammatory mediators. Certain imidazole-containing compounds have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in stimulated macrophages. researchgate.netnih.gov
For example, a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were designed as anti-inflammatory agents. One compound from this series demonstrated potent inhibitory activity on the production of both NO (IC₅₀ = 0.86 μM) and TNF-α (IC₅₀ = 1.87 μM) in lipopolysaccharide-stimulated macrophages. researchgate.net The inhibition of these mediators is a crucial aspect of controlling the inflammatory response. Some benzimidazole (B57391) derivatives have also shown significant analgesic activity by inhibiting pro-inflammatory mediators, leading to a reduction in writhing response in animal models by more than 70%. ijpsjournal.com
Enzyme Inhibition and Receptor Modulation
The therapeutic potential of this compound derivatives extends to the modulation of various other enzymes and receptors beyond those directly involved in tuberculosis and inflammation.
For instance, certain 2,4,5-trisubstituted imidazole derivatives have been identified as potent inhibitors of p38 MAP kinase. nih.govbrieflands.com This enzyme is a key component of a signaling pathway that controls the production of inflammatory cytokines like TNF-α and IL-1β. nih.gov The inhibition of p38 MAP kinase represents a significant strategy for developing anti-cytokine and anti-inflammatory agents. One study identified a compound that inhibited p38 with an IC₅₀ of 0.63 µM and was particularly potent in inhibiting IL-1β release with an IC₅₀ of 0.04 µM. nih.gov
Furthermore, the versatile imidazole scaffold has been incorporated into molecules designed to modulate the GABAergic system. nih.gov Specifically, derivatives have been developed as modulators of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov By replacing certain chemical groups, researchers have been able to create compounds with improved stability and high specificity for the GABAA receptor, marking them as potential leads for further development. nih.gov
Inhibition of Inosine (B1671953) 5-Monophosphate Dehydrogenase (IMPDH)
Inosine 5'-monophosphate dehydrogenase (IMPDH) is a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides. rsc.orgnih.gov It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is the rate-limiting step in guanylate biosynthesis. wikipedia.org This pathway is essential for DNA and RNA synthesis and cell proliferation, making IMPDH a key target for antimicrobial, immunosuppressive, and anticancer therapies. nih.govnih.gov
The mechanism of IMPDH involves IMP binding to the active site, where a conserved cysteine residue initiates a nucleophilic attack on the purine (B94841) ring. wikipedia.org A hydride ion is then transferred to NAD+, forming an enzyme-bound XMP intermediate (E-XMP*). wikipedia.org Following the release of NADH, a water molecule hydrolyzes the intermediate, releasing XMP. wikipedia.org
Derivatives containing an imidazole scaffold have been identified as effective inhibitors of IMPDH. Specifically, benzimidazole derivatives have been shown to occupy the IMPDH active site, functioning as antagonists for the IMP-binding site. researchgate.net Research has highlighted that these compounds can exhibit noncompetitive inhibition patterns. researchgate.net The structural differences between human and microbial IMPDH enzymes allow for the development of selective inhibitors, a crucial aspect for creating new antimicrobial agents. rsc.org Early optimization of benzimidazole and benzoxazole (B165842) scaffolds has led to the discovery of potent and selective inhibitors of pathogenic IMPDH. rsc.org
Table 1: Research Findings on IMPDH Inhibition by Imidazole-Related Derivatives
| Compound Class | Target | Mechanism of Action | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Benzimidazole Derivatives | IMPDH | Putative antagonist for the IMP-binding site, noncompetitive inhibition. | 0.15 µM | researchgate.net |
Cannabinoid Receptor Type 1 (CB1) Inverse Agonism
The Cannabinoid Receptor Type 1 (CB1) is a G-protein coupled receptor predominantly expressed in the central nervous system and peripheral tissues. frontiersin.orgencyclopedia.pub It is a key component of the endocannabinoid system, which regulates energy balance, appetite, and metabolism. encyclopedia.pubresearchgate.net CB1 receptors are coupled through Gi/o proteins, and their activation inhibits adenylyl cyclase. encyclopedia.pub These receptors can be constitutively active, meaning they exhibit a basal level of signaling even without an agonist bound. frontiersin.org
An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. At constitutively active receptors like CB1, inverse agonists work by reducing the basal G-protein activity. frontiersin.org This mechanism is distinct from a neutral antagonist, which simply blocks the receptor from being activated by an agonist.
Table 2: Research Findings on CB1 Inverse Agonism by Imidazole Derivatives
| Compound Name/Class | Target | Activity | Potency (IC₅₀) | Observed Effects | Reference |
|---|---|---|---|---|---|
| 4,5-diarylimidazole-2-carboxamide analog (24a) | Human CB1 Receptor | Inverse Agonist | 6.1 nM | Reduction in food intake and body weight. | nih.gov |
| 4,5-diarylimidazole-2-carboxamide analog (24b) | Human CB1 Receptor | Inverse Agonist | 4.0 nM | Reduction in food intake and body weight. | nih.gov |
AMP-Activated Protein Kinase (AMPK) Activation
AMP-activated protein kinase (AMPK) functions as a master regulator of cellular energy homeostasis. nih.gov It is a heterotrimeric protein kinase composed of a catalytic α-subunit and regulatory β and γ-subunits. nih.govplos.org AMPK is activated under conditions of energy stress, such as an increased AMP:ATP ratio. plos.org Activation can occur through several mechanisms: allosteric activation by AMP binding to the γ-subunit, phosphorylation of threonine 172 on the α-subunit by upstream kinases, or direct, AMP-independent allosteric activation by small molecules. nih.govplos.org
Imidazole derivatives have emerged as direct activators of AMPK. google.com A patent has described a class of imidazole derivatives that function as AMPK activators, with potential applications in treating insulin (B600854) resistance and diabetes. google.com Furthermore, studies on the closely related imidazo[1,2-a]pyridine (B132010) scaffold have identified potent AMPK activators. nih.gov Molecular docking simulations of these compounds revealed hydrogen bonding interactions with key amino acid residues, such as Asn111 and Lys29, within the enzyme's active site. nih.gov Some direct activators, including certain benzimidazole derivatives, function through an AMP-independent mechanism, binding allosterically to the kinase complex. nih.govplos.org The activation of AMPK by these compounds can lead to beneficial downstream effects, such as increased levels of phosphorylated AMPK (p-AMPK) and reduced levels of reactive oxygen species (ROS). nih.gov
Table 3: Research Findings on AMPK Activation by Imidazole Derivatives
| Compound Class / Name | Target | Mechanism of Action | Potency (EC₅₀) | Observed Effects | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridines | AMPK | Direct activator; H-bonding with Asn111 & Lys29. | 11.0 nM | Increased p-AMPK levels; reduced ROS. | nih.gov |
| Imidazole derivatives (general formula) | AMPK | Direct activator. | Not specified | Potential treatment for insulin resistance. | google.com |
AMPA Antagonism in Neurodegenerative Pathways
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. nih.gov However, excessive stimulation of AMPA receptors can lead to excitotoxicity, a process implicated in the neuronal damage seen in epilepsy and both acute and chronic neurodegenerative diseases. researchgate.netnih.gov Consequently, antagonists of the AMPA receptor are of significant interest as potential neuroprotective agents. nih.gov
Imidazole-containing compounds have been developed as potent and selective AMPA receptor antagonists. nih.govnih.gov One notable example is YM872, an imidazole derivative that has demonstrated significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia. nih.govnih.gov In rat models of transient middle cerebral artery occlusion, YM872 significantly reduced infarct volume and neurological deficits, even when administered after the ischemic event. nih.gov This suggests that AMPA receptors contribute to neuronal damage not only during ischemia but also during reperfusion. nih.gov The mechanism of these compounds involves blocking the receptor, thereby preventing the excitotoxic cascade initiated by excessive glutamate. Another class of compounds, based on a dihydro-4-oxo-4H-imidazo[1,2-a]indeno[1,2-e]pyrazine core, has also been identified as a source of potent and selective AMPA antagonists with neuroprotective properties. nih.gov
Table 4: Research Findings on AMPA Antagonism by Imidazole Derivatives
| Compound Name / Class | Target | Activity | Observed Effects | Reference |
|---|---|---|---|---|
| YM872 ([2,3-dioxo-7-(1H-imidazol-1-yl)6-nitro-1,2,3,4-tetrahydro-1-quinoxalinyl]acetic acid monohydrate) | AMPA Receptor | Antagonist | Reduced infarct volume and neurological deficits in a rat stroke model. | nih.gov |
Future Directions and Emerging Research Avenues
Integration of 2-(4-Pyridylmethyl)-imidazole in Advanced Materials Science
The application of this compound and its derivatives in materials science is a rapidly growing field. The molecule's ability to act as a versatile ligand for metal ions is being exploited to create novel functional materials with tailored properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): A significant area of research is the use of derivatives like 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC) to construct complex metal-organic frameworks (MOFs). researchgate.net These materials are built by linking metal ions or clusters with organic ligands, creating porous structures with high surface areas. For instance, MOFs have been synthesized using H3PIDC with various metals, including iron, cadmium, zinc, europium, and terbium. researchgate.net These frameworks exhibit diverse topologies, from 3D porous nets to 2D stairway-like structures, depending on the metal ion and coordination mode. researchgate.net The resulting materials show potential for applications in gas adsorption, with a dehydrated iron-based MOF demonstrating the ability to adsorb nitrogen. researchgate.net Furthermore, frameworks incorporating lanthanide metals like Europium(III) and Terbium(III) display characteristic luminescent properties, opening doors for their use in sensors and optical devices. researchgate.net
Functionalized Polymers: The this compound moiety can be grafted onto polymer backbones to create materials with specific functionalities. An example is the synthesis of N-(4-pyridyl)methyl chitosan (B1678972), a derivative of the natural polymer chitosan. mdpi.com This modification introduces metal-chelating sites onto the polymer chain, creating a sorbent material. Research comparing imidazolyl and pyridyl derivatives of chitosan has shown that these functionalized polymers have a high capacity for adsorbing metal ions like Silver(I), highlighting their potential use in environmental remediation and metal recovery. mdpi.com
The future in this area points toward designing multi-functional materials where the pyridylmethyl-imidazole ligand imparts specific electronic, magnetic, or catalytic properties to the bulk material.
Exploration of Novel Biological Targets and Mechanistic Studies
While imidazole (B134444) derivatives are known for a wide spectrum of biological activities, ongoing research aims to identify novel molecular targets and elucidate the precise mechanisms of action for compounds like this compound. nih.govjournalijcar.org
Enzyme Inhibition: A promising area of investigation is the development of specific enzyme inhibitors. Isomeric pyridylmethyl imidazole-2-thiones, which are structurally related to this compound, have been identified as modest inhibitors of Dopamine β-Hydroxylase (DBH). scialert.net This enzyme is crucial for the biosynthesis of norepinephrine, and its inhibition can lead to a lower blood pressure. scialert.net These findings suggest that the this compound scaffold could be a valuable starting point for designing more potent and selective inhibitors for DBH and other enzymes implicated in cardiovascular and neurological disorders.
Mechanistic Insights into Bioactivity: Understanding how these molecules interact with biological systems at a molecular level is critical. Mechanistic studies often focus on the interaction of their metal complexes with biomolecules like DNA. Copper complexes with ligands such as phenanthroline, which shares structural similarities with the pyridyl-imidazole system, are known to induce DNA damage. nih.gov The proposed mechanism involves the generation of a copper-'oxo' species that can abstract hydrogen atoms from the deoxyribose backbone of DNA. nih.gov Similar mechanistic pathways could be operative for metal complexes of this compound, and future research will likely focus on confirming these interactions and exploring their potential in developing new anticancer or antimicrobial agents that target nucleic acids. nih.gov The general bioactivity of imidazoles can involve interference with DNA replication, cell wall synthesis, and cell membrane disruption. nih.gov
Future research will likely involve screening this compound and its analogs against a wider range of biological targets, including kinases, proteases, and receptors involved in various diseases. researchgate.net
Sustainable Synthetic Methodologies and Process Intensification
The chemical industry's shift towards "green chemistry" has spurred the development of more sustainable methods for synthesizing heterocyclic compounds, including this compound. rasayanjournal.co.in These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.
Green Chemistry Approaches: Modern synthetic strategies are moving away from traditional, often harsh, reaction conditions. Key green methodologies being explored include:
Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically reduce reaction times from hours to minutes and often increases product yields. mdpi.comnih.gov It is an energy-efficient method applicable to the synthesis of various pyridine (B92270) and imidazole derivatives. mdpi.comnih.gov
Solvent-Free Reactions: Conducting reactions without a solvent (neat) or on a solid support minimizes waste and simplifies product purification. rsc.orgiucr.org Solvent-free aldol (B89426) condensation has been used to synthesize complex imidazole derivatives with high yields and no waste products. iucr.orgnih.gov
Use of Recyclable Catalysts: Employing solid acid catalysts like zeolites (e.g., ZSM-11) or sulfonic acid-functionalized materials can facilitate the synthesis of substituted imidazoles under solvent-free conditions. rsc.orgrsc.org These catalysts are easily separated from the reaction mixture and can be reused multiple times without a significant loss of activity. rsc.org
Multicomponent Reactions (MCRs): One-pot reactions that combine three or more reactants to form a complex product are highly efficient. rsc.org They reduce the number of synthetic steps, saving time, energy, and resources, making them an attractive green alternative for constructing the imidazole ring system. nih.gov
Process Intensification (PI): Beyond green chemistry, the concept of process intensification is emerging to make chemical production more efficient and compact. pharmafeatures.com For a molecule like this compound, future manufacturing could involve:
Flow Chemistry: Transitioning from traditional batch reactors to continuous flow systems, such as microreactors, can offer better control over reaction parameters, improved safety, and higher yields. pharmafeatures.com
The table below summarizes a comparison between conventional and emerging green synthetic methods.
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes |
| Energy Consumption | High | Low |
| Solvent Use | Often requires large volumes | Can be done with less or no solvent |
| Yield | Variable | Often higher |
| Workup | Often complex | Simpler, purer products |
Data compiled from multiple sources indicating general trends. nih.gov
Advanced Computational Modeling for Predictive Design
The use of in silico or computational methods is revolutionizing drug discovery and materials science by allowing researchers to design and evaluate molecules virtually before committing to costly and time-consuming laboratory synthesis. researchgate.net
Molecular Docking and Virtual Screening: This technique predicts how a ligand, such as a derivative of this compound, will bind to the active site of a biological target like an enzyme or receptor. nih.gov Researchers can virtually screen large libraries of compounds to identify those with the highest predicted binding affinity. For example, docking studies have been used to design imidazole derivatives as inhibitors of the tubulin protein, a target for anticancer drugs, and cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govnih.gov The binding energies and specific interactions (e.g., hydrogen bonds, pi-pi interactions) can be analyzed to prioritize the most promising candidates for synthesis. nih.govsemanticscholar.org
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. semanticscholar.org This is crucial for drug development, as it helps to identify compounds that are likely to have good pharmacokinetic properties and a low risk of toxicity early in the design process. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov By simulating the movements of atoms, researchers can assess the stability of the binding interaction and understand how the ligand affects the protein's conformation. nih.gov
The integration of these computational approaches allows for a more rational, hypothesis-driven design of novel this compound derivatives with optimized properties for specific applications in medicine and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Pyridylmethyl)-imidazole, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, alkylation of imidazole with 4-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Reaction optimization should focus on solvent polarity, temperature (60–80°C), and catalyst selection (e.g., phase-transfer catalysts) to minimize byproducts like N-alkylated isomers. Monitoring via TLC or HPLC is critical for intermediate purification .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm regioselectivity (e.g., pyridyl proton shifts at δ 8.5–8.7 ppm; imidazole protons at δ 7.2–7.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 186.1).
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks, as demonstrated for structurally analogous benzimidazoles .
Q. How can researchers screen the antimicrobial activity of this compound derivatives?
- Methodological Answer : Use standardized protocols like broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) assays should include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%). Structural analogs with pyridyl groups have shown MIC values of 8–32 µg/mL, suggesting similar testing ranges .
Advanced Research Questions
Q. How do computational methods like DFT or molecular docking elucidate the bioactivity of this compound?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge-transfer properties. Reorganization energy analysis (e.g., λₕ ~0.25 eV) can assess potential as a hole-transport material in optoelectronics .
- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., Human GABAₐ receptor, PDB ID: 6D6T). Pyridyl and imidazole moieties often form hydrogen bonds with residues like Arg112 and Asp56, correlating with anxiolytic activity in analogs .
Q. What strategies resolve contradictions in reported bioactivity data for imidazole derivatives?
- Methodological Answer :
- Meta-analysis : Aggregate data from PubMed and Scopus using keywords like "this compound AND (antimicrobial OR anticancer)".
- Dose-Response Validation : Re-evaluate conflicting studies under standardized conditions (e.g., cell line ATCC certification, serum-free media).
- Structural Analog Comparison : Cross-reference with derivatives like 2-(4-fluorophenyl)-imidazole, where substituent electronegativity impacts IC₅₀ values .
Q. How can structural modifications enhance the selectivity of this compound in enzyme inhibition?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂ at the pyridyl para position) to enhance binding to cytochrome P450 enzymes.
- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole groups, improving water solubility and target affinity. For example, triazole-linked analogs show 5-fold higher inhibition of C. albicans CYP51 compared to parent compounds .
Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Test mixed solvents (e.g., CH₃CN/H₂O) to optimize crystal growth. Slow evaporation at 4°C is preferred.
- Co-crystallization : Add co-formers like succinic acid to stabilize π-π stacking between pyridyl and imidazole rings. Orthorhombic systems (space group Pbcn) are common in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
